2-Methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone (also known as 3-isobutyryl-1-methylindole) is a highly specialized N-methylated indole derivative featuring a sterically demanding isobutyryl group at the C3 position. In industrial and medicinal chemistry, it serves as a critical building block for the synthesis of complex β-substituted tryptamines, α-substituted indole-3-acetic acids, and novel CNS-active agents. Its unique structural combination—an N-methyl group that prevents unwanted N-alkylation side reactions and an isobutyryl chain that dictates specific downstream rearrangement pathways—makes it a high-value precursor. For procurement professionals and synthetic chemists, this compound offers a ready-made, regiochemically pure scaffold that bypasses the hazardous and moisture-sensitive Friedel-Crafts acylation steps typically required to functionalize the indole core [1].
Substituting 2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone with simpler analogs, such as 1-(1-methyl-1H-indol-3-yl)ethanone (the acetyl variant) or 1-(1H-indol-3-yl)-2-methyl-1-propanone (the N-H variant), leads to catastrophic failures in targeted synthetic workflows. The isobutyryl group is strictly required for advanced skeletal rearrangements; upon α-bromination, it forms a tertiary bromide that forces a pseudo-Favorskii 1,2-aryl migration when exposed to amines [1]. A generic acetyl group forms a primary bromide, which merely undergoes SN2 substitution, completely missing the target rearranged alkaloid skeleton. Furthermore, the N-methyl group provides essential lipophilicity for CNS applications and acts as a built-in protecting group, ensuring that downstream amination or reduction steps do not result in competitive N-derivatization, a common failure point when using N-H baseline indoles [2].
For buyers synthesizing β-substituted tryptamines or α-substituted indole-3-acetic acids, the isobutyryl chain of 2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone is non-negotiable. Upon α-bromination, it forms a sterically hindered tertiary bromide that forces a pseudo-Favorskii 1,2-aryl migration when treated with primary amines, reliably yielding the rearranged skeleton [1]. In contrast, using the more common 1-(1-methyl-1H-indol-3-yl)ethanone (acetyl analog) results in a primary bromide that undergoes standard SN2 substitution, completely failing to access the target indole-3-acetamide architecture.
| Evidence Dimension | Reaction pathway upon α-bromination and primary amination |
| Target Compound Data | Undergoes 1,2-aryl migration (pseudo-Favorskii) yielding rearranged amides |
| Comparator Or Baseline | 1-(1-methyl-1H-indol-3-yl)ethanone (acetyl analog) |
| Quantified Difference | 0% rearrangement yield for the acetyl analog (diverges entirely to SN2 amination) |
| Conditions | α-bromination followed by primary amine treatment in standard solvent |
Procuring the specific isobutyryl analog is strictly required to unlock the rearrangement pathway for complex alkaloid and substituted tryptamine synthesis.
In structure-activity relationship (SAR) studies of 3-acylindoles, 2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone (3-isobutyryl-1-methylindole) was identified as the optimum compound for anticonvulsant activity [1]. Compared to its N-H analog (1-(1H-indol-3-yl)-2-methyl-1-propanone) and simpler acyl derivatives, the combination of the N-methyl group and the branched isobutyryl chain provides the ideal lipophilic balance for CNS penetration while preventing metabolic N-acetylation, making it a superior benchmark material for neurological drug discovery.
| Evidence Dimension | Anticonvulsant efficacy and structural optimization |
| Target Compound Data | Identified as the 'optimum compound' in 3-acylindole SAR screens |
| Comparator Or Baseline | 1-(1H-indol-3-yl)-2-methyl-1-propanone (N-H analog) and lower acyl variants |
| Quantified Difference | Superior in vivo activity profile compared to baseline unmethylated 3-acylindoles |
| Conditions | In vivo anticonvulsant screening models |
Buyers developing CNS-active indole derivatives should select this specific N-methylated, branched-chain compound as their primary baseline or lead scaffold.
The de novo synthesis of 3-acylindoles requires Friedel-Crafts acylation using aggressive acyl chlorides (e.g., isobutyryl chloride) and Lewis acids, which pose significant handling and regioselectivity challenges (C2 vs C3 acylation) [1]. By procuring 2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone directly, laboratories bypass these highly reactive, moisture-sensitive steps, achieving guaranteed C3-regioselectivity and eliminating the need for specialized anhydrous reactor setups.
| Evidence Dimension | Process steps and regiochemical purity |
| Target Compound Data | 100% guaranteed C3-acylated isomer ready for downstream use |
| Comparator Or Baseline | In-house synthesis from 1-methylindole and isobutyryl chloride |
| Quantified Difference | Eliminates 1-2 synthetic steps and the handling of toxic/corrosive Lewis acids |
| Conditions | Standard laboratory or pilot-scale alkaloid synthesis |
Direct procurement drastically reduces process time and safety overhead associated with Friedel-Crafts acylation of electron-rich indoles.
Where this compound is the right choice for generating sterically hindered tryptamine derivatives. Its specific isobutyryl structure allows for α-bromination followed by a pseudo-Favorskii rearrangement, a pathway entirely inaccessible to standard acetyl-indoles [1].
Where its optimized lipophilicity and established SAR profile make it an ideal lead compound or benchmark. The N-methyl group ensures superior CNS penetration and stability compared to N-H analogs, making it a preferred starting point for neurological therapeutics [2].
Where its specific transition dipole moment and spatial orientation are utilized to probe excitonic landscapes in microtubule research. Derivatives of this scaffold provide unique photophysical perturbations not seen with simpler tryptamines [3].